1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone
Description
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Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(14-21-9-7-15-4-1-2-5-16(15)21)20-10-8-18(24-13-11-20)17-6-3-12-23-17/h1-7,9,12,18H,8,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWQMBWEJAKORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone is a novel compound that has garnered attention due to its potential biological activities. This compound features a complex molecular structure that includes a thiazepane ring and indole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone is , with a molecular weight of approximately 330.42 g/mol. The structural complexity contributes to its unique chemical properties and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.42 g/mol |
| CAS Number | 1787882-88-5 |
| SMILES Representation | CC(=O)N1CCSC(c2ccco2)CC1 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of indole derivatives, including those similar to 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone. These compounds have been shown to act as inhibitors of the cyclooxygenase (COX) enzyme, particularly COX-2, which plays a crucial role in the inflammatory process. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of COX-2 activity, suggesting potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The compound's structural features suggest it may possess antimicrobial properties. A study reported that related indole derivatives demonstrated low minimum inhibitory concentrations (MICs) against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds showed promising antibacterial activity, with some exhibiting MIC values as low as 0.98 µg/mL against MRSA .
Anticancer Properties
The antiproliferative effects of indole derivatives have been extensively studied. Compounds similar to 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone have shown significant cytotoxicity against various cancer cell lines. For instance, certain derivatives displayed preferential suppression of rapidly dividing A549 lung cancer cells compared to normal fibroblasts . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
Several case studies have been conducted on related compounds:
- Study on COX Inhibition : A series of indole-based compounds were synthesized and evaluated for their COX inhibitory activity. Among these, one derivative showed the strongest anti-inflammatory effects comparable to celecoxib .
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various indole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that while some compounds were effective against MRSA, they were inactive against Gram-negative strains like E. coli .
- Cytotoxicity Testing : In vitro cytotoxicity assays revealed that specific indole derivatives had potent anticancer activity against multiple cancer cell lines, with IC50 values indicating significant growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
